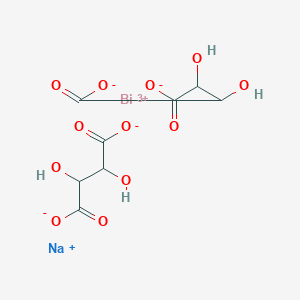

Sodium bismuth tartrate

Description

Properties

CAS No. |

31586-77-3 |

|---|---|

Molecular Formula |

C4H2BiNaO6 |

Molecular Weight |

378.02 g/mol |

IUPAC Name |

bismuth;sodium;(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |

InChI Key |

YPQBHUDKOKUINZ-OLXYHTOASA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3] |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

Canonical SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt; tartaricacid,bismuthsodiumsalt; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Landscape of Sodium Bismuth Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium Bismuth Tartrate, a coordination complex of bismuth, sodium, and tartaric acid, has a rich history in medicinal chemistry, primarily recognized for its therapeutic applications in gastrointestinal disorders. This technical guide provides an in-depth exploration of its chemical properties, offering valuable data and experimental insights for researchers and professionals in drug development. The compound is typically a white to off-white crystalline powder, with its stability and solubility being notably influenced by pH and temperature.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented below, offering a clear comparison of its fundamental characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂BiNaO₆ | [1][2][3] |

| Molecular Weight | Approximately 378.02 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water | [4] |

| Thermal Decomposition | Dehydration occurs at ~100°C; Decomposition of the tartrate ligand occurs between 240°C and 280°C. | [1] |

| Bismuth Content | The bismuth content in complex salts of bismuth and alkali tartrate can vary widely, from 35% to 75%. Commercial preparations often contain 70-74% bismuth. A typical specification for pharmaceutical grade is 35.0-42.0%. | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are methodologies for key experiments related to the synthesis and analysis of this compound, based on established practices.

Synthesis of this compound (Conventional Precipitation Method)

This protocol outlines a common method for synthesizing this compound.[1] The process is critically dependent on pH and temperature control to ensure the formation of the desired product.

Materials:

-

Bismuth Subnitrate

-

Nitric Acid

-

Tartaric Acid

-

Sodium Hydroxide (B78521) or Sodium Bicarbonate

-

Distilled Water

Procedure:

-

Dissolve bismuth subnitrate in nitric acid.

-

In a separate container, prepare a solution of tartaric acid.

-

Slowly add the tartaric acid solution to the bismuth nitrate (B79036) solution with constant stirring.

-

Carefully add a base (sodium hydroxide or sodium bicarbonate) to the mixture to facilitate the formation of the this compound complex. The pH should be carefully monitored and controlled. For instance, some methods specify maintaining a pH between 2.2 and 2.3 to ensure the stability of the colloidal solution.

-

The resulting precipitate is collected through filtration.

-

The precipitate is then washed thoroughly with distilled water to remove any impurities.

-

Finally, the purified this compound is dried under controlled conditions.

A historical method also describes treating bismuth oxide with a warm solution of tartaric acid, followed by the addition of potassium tartrate and neutralization with sodium hydroxide.[1]

Determination of Bismuth Content by Complexometric Titration

This method provides a quantitative analysis of the bismuth content in a sample of this compound.[6][7]

Materials:

-

This compound sample

-

Nitric Acid (concentrated)

-

Deionized Water

-

EDTA (Ethylenediaminetetraacetic acid) solution of known concentration

-

Xylenol Orange indicator

-

Buffer solution (to maintain pH 1-2)

Procedure:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in concentrated nitric acid.

-

Heat the solution gently to ensure complete dissolution.

-

Dilute the solution with deionized water.

-

Adjust the pH of the solution to a range of 1-2 using a suitable buffer.

-

Add a few drops of Xylenol Orange indicator.

-

Titrate the solution with a standardized EDTA solution.

-

The endpoint is indicated by a sharp color change.

-

The concentration of bismuth in the sample can be calculated based on the volume and concentration of the EDTA solution used.

Structural Analysis by X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystal structure and phase purity of this compound.[1]

Procedure:

-

A finely powdered sample of this compound is prepared.

-

The sample is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline structure of the compound.

-

This pattern can be compared to standard diffraction databases to confirm the identity and purity of the this compound. The technique can also be used to monitor phase transformations that may occur during thermal decomposition.[1]

Mechanism of Action and Logical Workflows

This compound is particularly effective against Helicobacter pylori, the primary bacterium associated with peptic ulcers. Its mechanism of action is multifaceted, targeting the bacterium through several pathways.[8][9][10][11]

The synthesis of this compound can be visualized as a clear experimental workflow.

The stability of this compound is a critical factor in its formulation and storage, being significantly influenced by both pH and temperature.

References

- 1. This compound|CAS 31586-77-3|Research Compound [benchchem.com]

- 2. Bismuth sodium tartrate | C4H2BiNaO6 | CID 76971117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]

- 5. ocb-pharmaceutical.com [ocb-pharmaceutical.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. researchgate.net [researchgate.net]

- 9. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of Sodium Bismuth Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis methods for sodium bismuth tartrate, a compound of significant interest in pharmaceutical research and development. The document details established and potential synthesis methodologies, presenting quantitative data in structured tables for comparative analysis and offering detailed experimental protocols for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships, adhering to specified design constraints.

Introduction

This compound is a coordination complex with a history of use in medicine, notably for gastrointestinal ailments. Its synthesis is critical for ensuring purity, controlling morphology, and achieving desired physicochemical properties for pharmaceutical applications. This guide focuses on the core synthesis methodologies, ranging from traditional precipitation techniques to modern, yet less documented, approaches for this specific compound.

Core Synthesis Methodologies

The primary methods for synthesizing this compound are centered around precipitation reactions. While modern techniques like hydrothermal and microwave-assisted synthesis are prevalent for other bismuth-based materials, their specific application to this compound is not well-documented in current literature. This section details the established methods and discusses the potential application of modern techniques.

Conventional Precipitation

Conventional precipitation is the most widely employed technique for the synthesis of this compound.[1] This method relies on the reaction of a soluble bismuth salt with a tartrate source in a solution, leading to the precipitation of the desired product.[1]

Key Precursors:

-

Bismuth Source: Bismuth(III) nitrate (B79036) (Bi(NO₃)₃) or bismuth subnitrate are commonly used.[1]

-

Tartrate Source: Tartaric acid, sodium tartrate, or Rochelle salt (potassium sodium tartrate) can be utilized.[1]

-

Base: Sodium hydroxide (B78521) or sodium bicarbonate is often added to facilitate the reaction.[1]

The general principle involves dissolving the bismuth salt in an acidic solution to prevent the premature precipitation of bismuth hydroxide. A solution containing the tartrate source is then introduced, leading to the formation of the this compound complex, which precipitates out of the solution. The precipitate is subsequently collected, washed to remove impurities, and dried.[1]

An older method describes the treatment of bismuth oxide with a warm solution of tartaric acid, followed by the addition of potassium tartrate and neutralization with sodium hydroxide.[1]

Colloidal Solution Preparation

A specific application of the precipitation method is the preparation of a colloidal solution of this compound, which has been detailed for pharmaceutical elixirs. This process involves the controlled precipitation of a "magma" of this compound, which is then redissolved.

A patented method outlines a process that begins with producing an aqueous solution of bismuth sodium tartrate, from which a magma is extracted at a critical pH of approximately 2.2. This magma is then dissolved in a "salting-in" mixture. The final elixir is buffered to a pH range of about 7.2 to 7.3 to maintain its semitransparent nature for an extended period.

Potential Modern Synthesis Routes (Hypothetical)

-

Hydrothermal Synthesis: This method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. For other bismuth compounds, such as sodium bismuth titanate, hydrothermal synthesis has been conducted at temperatures around 200°C.[1] This technique could potentially offer better control over the crystallinity and morphology of this compound.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times through rapid and uniform heating.[2] This "green chemistry" approach often leads to higher yields and product purity with lower energy consumption.[2] For the synthesis of bismuth nanoparticles, microwave heating has been shown to be hundreds of times faster than conventional methods.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on cited literature.

Protocol 1: Synthesis of Colloidal this compound

This protocol is adapted from a patented method for preparing a semitransparent colloidal solution.

Materials:

-

Bismuth Subnitrate: 8.16 kg

-

Nitric Acid: 7.24 liters

-

Distilled Water: 11.35 liters (for dissolution) + additional for washing

-

Tartaric Acid NF: 7.03 kg

-

Sodium Bicarbonate USP: 9.75 kg

-

Salting-in mixture (composition to be prepared separately)

Procedure:

-

Dissolution of Bismuth Subnitrate: Mix 7.24 liters of nitric acid with 11.35 liters of distilled water. In this acidic solution, dissolve 8.16 kg of bismuth subnitrate. Agitate the solution to ensure complete dissolution.

-

Formation of Bismuth Tartrate: To the bismuth subnitrate solution, add 7.03 kg of tartaric acid to form bismuth tartrate.

-

Formation of this compound: Add 9.75 kg of sodium bicarbonate in small quantities to the bismuth tartrate solution to prevent a violent reaction. This will form an aqueous solution of this compound.

-

Extraction of Magma:

-

Add distilled water to the aqueous solution of this compound and agitate to wash the resulting precipitate (magma).

-

Allow the magma to settle.

-

Test the pH of the supernatant (wash liquor).

-

Decant the wash liquor.

-

Repeat the washing process until the pH of the wash liquor is between 2.2 and 2.3. This pH range is critical for the subsequent solubility of the magma.

-

-

Formation of Colloidal Solution: Dissolve the extracted magma into a suitable salting-in mixture to form the semitransparent colloidal solution.

Protocol 2: Precipitation of Bismuth Ditartrate (Related Compound)

This protocol describes the synthesis of a closely related compound, bismuth ditartrate, and provides key quantitative parameters that can inform the synthesis of this compound.

Materials:

-

Bismuth-containing nitrate solution

-

Tartaric acid

Procedure:

-

Prepare a bismuth-containing nitrate solution.

-

Add tartaric acid to the solution with a molar ratio of tartrate ions to Bi(III) of at least 2.

-

Maintain the H+ concentration at 0.4-0.5 mol/L.

-

Conduct the reaction at a temperature of 22 ± 3 °C.

-

Collect the resulting precipitate of bismuth ditartrate.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes the quantitative data found for different synthesis methods of this compound and related compounds.

| Parameter | Conventional Precipitation (Colloidal Magma) | Precipitation (Bismuth Ditartrate) | Older Patented Method (Tetra-bismuth tartrate) |

| Bismuth Precursor | Bismuth Subnitrate | Bismuth Nitrate Solution | Basic Bismuth Compound |

| Tartrate Source | Tartaric Acid | Tartaric Acid | Tartaric Acid |

| Base/pH Control | Sodium Bicarbonate | H+ concentration: 0.4-0.5 mol/L | Sodium Hydroxide |

| Reaction Temperature | Not specified | 22 ± 3 °C | Below 15°C |

| Key pH Values | Magma Extraction: pH 2.2-2.3 | Not specified | Not specified |

| Molar Ratios | Not specified | Tartrate:Bi(III) ≥ 2 | Not specified |

| Yield | Not specified | Not specified | 75.8% Bismuth Yield (in a 1920 method)[3] |

| Post-processing | Dissolution in salting-in mixture | Washing and Drying | Precipitation with alcohol, washing, drying |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows for the synthesis of this compound.

References

Unraveling the Structural Enigma of Sodium Bismuth Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Bismuth Tartrate, a coordination complex with a history of application in biomedical research, presents a compelling case for detailed structural elucidation. This technical guide provides a comprehensive overview of the methodologies employed to characterize its crystalline structure, summarizes its known physicochemical properties, and discusses its coordination chemistry. Despite extensive investigation, a complete, publicly available single-crystal structure of this compound remains elusive. This document, therefore, serves as a foundational resource, outlining the established analytical techniques and offering insights into the anticipated structural features based on related tartrate complexes.

Introduction

This compound (CAS 31586-77-3) is a coordination complex of bismuth, sodium, and tartaric acid.[1] Historically, it and other bismuth compounds have been explored for their therapeutic potential, particularly in treating gastrointestinal ailments.[1][2] A thorough understanding of its solid-state structure is paramount for elucidating structure-activity relationships, optimizing synthesis protocols, and developing novel therapeutic applications. The three-dimensional arrangement of atoms in the crystal lattice governs crucial properties such as solubility, stability, and bioavailability.

While the precise crystal structure of this compound has not been fully detailed in publicly accessible databases, this guide consolidates the available information and outlines the standard experimental procedures for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 31586-77-3 | [1] |

| Molecular Formula | C₄H₂BiNaO₆ | [3] |

| Molecular Weight | 378.02 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water | [4] |

| InChI Key | YPQBHUDKOKUINZ-OLXYHTOASA-L | [3] |

Experimental Protocols for Structural Elucidation

The determination of the crystal structure of a compound like this compound necessitates a combination of synthesis, crystallization, and characterization techniques.

Synthesis and Crystallization

The synthesis of this compound typically involves the reaction of a bismuth salt with tartaric acid in the presence of a sodium base.[1]

A common synthetic approach includes:

-

Dissolving a bismuth salt, such as bismuth nitrate, in an acidic aqueous solution to prevent hydrolysis.

-

Separately, preparing a solution of L-(+)-tartaric acid and a sodium base, like sodium hydroxide (B78521) or sodium bicarbonate, to form sodium tartrate.

-

The two solutions are then carefully mixed, often with controlled pH adjustment, to precipitate this compound.

-

The resulting precipitate is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts, and subsequently dried under vacuum.

For single-crystal X-ray diffraction analysis, the growth of high-quality single crystals is essential. This can be achieved through various methods such as slow evaporation of the solvent, vapor diffusion, or hydrothermal synthesis.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive technique for determining the crystallographic structure of a solid.[1]

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the gold-standard method for obtaining a complete and unambiguous crystal structure. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to determine the unit cell parameters, space group, and the precise positions of all atoms in the crystal lattice.

-

Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for phase identification, assessing sample purity, and determining unit cell parameters.[1] A polycrystalline sample is exposed to an X-ray beam, and the resulting diffraction pattern is a fingerprint of the crystalline phases present. For complex structures where single crystals are not readily obtainable, Rietveld refinement of powder diffraction data can be employed to refine the crystal structure model.[1][2]

Spectroscopic Characterization

Vibrational spectroscopy provides valuable information about the functional groups and coordination environment within the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the sample, revealing the vibrational modes of the functional groups. In this compound, characteristic peaks for the carboxylate (COO⁻) and hydroxyl (-OH) groups of the tartrate ligand are expected, and shifts in their positions upon coordination to the bismuth ion can provide insights into the bonding.

-

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of the Bi-O bonds and can provide further details about the coordination sphere of the bismuth atom.

Structural Insights and Coordination Chemistry

Although the specific crystal structure of this compound is not available, the coordination chemistry of bismuth with tartrate ligands is known to be complex and pH-dependent.[1] The tartrate anion can act as a multidentate ligand, coordinating to the bismuth(III) ion through its carboxylate and hydroxyl groups. This can lead to the formation of mononuclear, dinuclear, or polynuclear complexes in both solution and the solid state.[1]

The coordination environment around the bismuth(III) ion is highly variable and can be influenced by factors such as stoichiometry and the presence of other coordinating species.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates a typical experimental workflow for the synthesis and structural characterization of this compound.

Caption: Experimental workflow for this compound.

Hypothetical Coordination of Bismuth with Tartrate

This diagram illustrates the potential coordination modes of a tartrate ligand to a bismuth(III) center.

Caption: Hypothetical Bismuth-Tartrate coordination.

Conclusion

While a definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides a thorough overview of the necessary experimental procedures for its determination. The synthesis, crystallization, and characterization techniques described, particularly single-crystal and powder X-ray diffraction, are fundamental to fully elucidating its three-dimensional atomic arrangement. Such a structural determination would be a significant contribution to the fields of inorganic chemistry and medicinal chemistry, providing a basis for the rational design of new bismuth-based therapeutic agents. Further research focused on the growth of high-quality single crystals of this compound is highly encouraged to resolve its structural ambiguity.

References

An In-depth Technical Guide to Sodium Bismuth Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Bismuth Tartrate is a complex inorganic compound with a history of therapeutic use, notably in the treatment of syphilis and gastrointestinal disorders.[1][2][3] Its multifaceted mechanism of action, particularly its antimicrobial properties against pathogens like Helicobacter pylori, continues to make it a subject of interest in drug development.[4][5] This document provides a comprehensive overview of the chemical properties, synthesis protocols, and mechanisms of action of this compound, tailored for a scientific audience. It aims to serve as a foundational resource for researchers engaged in the study and application of bismuth-based therapeutics.

Chemical Properties and Molecular Formula

The exact molecular formula and weight of this compound can vary depending on the synthesis conditions and the specific complex formed.[6] This variability is reflected in the scientific literature and chemical databases, where several different structures and corresponding molecular weights are reported. The compound is generally characterized as a white to off-white crystalline powder that is soluble in water.[7] Its stability and solubility are influenced by factors such as pH and temperature.[7]

A summary of the reported molecular formulas and weights is presented below.

| Molecular Formula (Reported) | Molecular Weight ( g/mol ) | Source / Notes |

| C4H2BiNaO6 | 378.02 | PubChem CID 76971117.[6][8] |

| C4H6BiNaO6+ | 382.06 | CAS 31586-77-3.[9] |

| C4H7BiNaO6 | 383.06 | ChemicalBook CB3377583.[10] |

| C12H12BiNa3O18 | 722.16 | EINECS 250-719-0.[11] |

| C12H12BiO18·3Na | 653.20 | CymitQuimica.[7] |

| C4H6O6·xBi·xNa | Not specified | General formula indicating variable stoichiometry.[7][12] |

Synthesis Methodologies

The synthesis of this compound typically involves the reaction of a bismuth salt with tartaric acid or a tartrate salt in an aqueous solution, followed by neutralization with a sodium base. Control of pH and temperature is critical to ensure the formation of the desired tartrate complex and to prevent the precipitation of bismuth hydroxide.[6]

Experimental Protocol: Conventional Precipitation Method

This protocol describes a common method for synthesizing this compound.

-

Dissolution of Bismuth Salt: Dissolve Bismuth Subnitrate (Bi(NO₃)₃·5H₂O) in a minimal amount of nitric acid, diluted with an equal volume of distilled water.[6]

-

Preparation of Tartrate Solution: In a separate vessel, dissolve tartaric acid and sodium bicarbonate in distilled water to create a "salting-in" solution.[13] For example, 4.64 kg of tartaric acid and 5.44 kg of sodium bicarbonate can be dissolved in 11.35 liters of distilled water heated to approximately 38°C.[13]

-

Reaction: Slowly add the bismuth nitrate (B79036) solution to the tartrate solution while stirring. A precipitate of this compound will form.

-

pH Adjustment and Washing: An older method describes maintaining a temperature below 15°C to favor the formation of specific tartrate derivatives.[6] A more modern patented method for preparing a colloidal solution involves adjusting the pH of the aqueous solution to approximately 2.2 to extract a magma of the product.[13] The resulting precipitate is then washed repeatedly with distilled water to remove impurities, particularly nitrates.[2][13]

-

Isolation and Drying: The washed precipitate is collected by filtration and dried, often on porcelain plates away from light, to yield the final product as a white powder.[2][6]

Caption: General workflow for the synthesis of this compound.

Mechanism of Action: Antimicrobial Effects

Bismuth compounds, including this compound, are known for their therapeutic efficacy against gastrointestinal disorders, largely due to their antimicrobial properties, particularly against Helicobacter pylori.[5] The mechanism is multifaceted, involving several distinct but synergistic actions that disrupt bacterial viability and function. Bismuth exerts a direct bactericidal effect on H. pylori.

-

Disruption of Bacterial Cell Wall: Bismuth ions can form complexes within the bacterial cell wall and periplasmic space, compromising its structural integrity. Bismuth is known to bind to thiol groups in bacterial proteins, disrupting their function and leading to cell death.[4]

-

Enzyme Inhibition: Bismuth inhibits multiple key bacterial enzymes.[14] This includes urease, which H. pylori uses to neutralize stomach acid, as well as enzymes involved in ATP synthesis and respiration, such as F1-ATPase.[5][14][15]

-

Inhibition of Adherence: The compound hinders the ability of H. pylori to adhere to the gastric mucosa, a critical step for colonization and infection.[5][14]

-

Cytoprotective Effects: In addition to its antimicrobial actions, bismuth forms a protective coating over ulcer craters.[5][15] This barrier shields the underlying tissue from gastric acid and pepsin, promoting healing.[14] It also increases mucosal protective factors like prostaglandins (B1171923) and bicarbonate secretion.[14]

Caption: Multifaceted mechanism of action of Bismuth against H. pylori.

Analytical Characterization

The characterization of this compound requires analytical techniques capable of confirming its structure and purity. Mass spectrometry is essential for determining the molecular weight and elucidating the structure through fragmentation analysis.[6] Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to separate and quantify the ionic components.[6]

Experimental Protocol: HPLC Analysis

This protocol outlines a general approach for the analysis of this compound using HPLC.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, typically high-purity water, to a known concentration.

-

Chromatographic System:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for separating polar and ionic species like the tartrate anion and sodium cation.[6]

-

Mobile Phase: A typical HILIC mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The gradient or isocratic elution profile must be optimized for the specific separation.

-

Detector: An Evaporative Light Scattering Detector (ELSD) is effective for quantifying non-UV-absorbing species like the sodium counterion.[6] A UV detector can be used for the tartrate component.

-

-

Analysis: Inject a defined volume of the sample solution into the HPLC system.

-

Data Acquisition and Processing: Record the chromatogram and integrate the peak areas corresponding to the tartrate and sodium ions.

-

Quantification: Compare the peak areas from the sample to those of a certified reference standard to determine the concentration and purity of the components.

References

- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 4. What is the mechanism of Bismuth Tartrate? [synapse.patsnap.com]

- 5. What is Bismuth Tartrate used for? [synapse.patsnap.com]

- 6. This compound|CAS 31586-77-3|Research Compound [benchchem.com]

- 7. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]

- 8. Bismuth sodium tartrate | C4H2BiNaO6 | CID 76971117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 31586-77-3 CAS MSDS (BISMUTH SODIUM TARTRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. echemi.com [echemi.com]

- 13. US20050035177A1 - Method for preparing colloidal solution of bismuth sodium tartrate - Google Patents [patents.google.com]

- 14. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Solubility Profile of Sodium Bismuth Tartrate: A Technical Guide for Researchers

For Immediate Release

Executive Summary

Sodium bismuth tartrate is a coordination complex known to be soluble in water and generally insoluble in organic solvents.[1] Its solubility is significantly influenced by both pH and temperature, a critical consideration for its formulation and delivery.[1] This guide outlines a robust experimental framework for determining the aqueous solubility of this compound using the widely accepted shake-flask method. Furthermore, it details suitable analytical techniques for the quantification of the dissolved substance.

Qualitative Solubility of this compound

The available literature consistently describes the general solubility of this compound in various common solvents. This information is summarized in the table below.

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Alcohol (Ethanol) | Insoluble | |

| Other Organic Solvents | Insoluble |

Note: The solubility in aqueous solutions is reported to be dependent on pH.[1]

Experimental Protocol: Quantitative Determination of Aqueous Solubility

The following protocol details the shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound. This method is recommended for generating precise and reproducible quantitative solubility data for this compound.

Materials and Equipment

-

This compound (pure, crystalline powder)

-

Deionized or distilled water (or other aqueous buffers of desired pH)

-

Glass flasks with stoppers (e.g., 50 mL or 100 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Calibrated analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

pH meter

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., deionized water or a specific pH buffer). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Seal the flasks and place them in a temperature-controlled orbital shaker.

-

Agitate the flasks at a constant speed (e.g., 150-200 rpm) and a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved solute no longer increases).

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no undissolved solids are carried over, the sample should be clarified by either centrifugation or filtration through a syringe filter.

-

-

Sample Preparation and Analysis:

-

Accurately dilute the clarified supernatant with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Analytical Methods

-

UV-Vis Spectrophotometry: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The absorbance of the diluted sample is then measured at the wavelength of maximum absorbance (λmax) for the bismuth-tartrate complex.

-

High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method with a suitable column and mobile phase should be developed and validated for the quantification of the tartrate or bismuth component. This method offers higher specificity and can be particularly useful for complex matrices.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

The determination of solubility involves a series of dependent steps, each critical for obtaining accurate results. The following diagram outlines these logical dependencies.

Caption: Key factors influencing the accurate determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary framework for its determination. The provided experimental protocol, based on the shake-flask method, is a reliable approach for generating this data. Understanding the influence of factors such as pH and temperature is paramount for any research involving the formulation and application of this compound. The methodologies outlined herein will enable researchers to build a comprehensive physicochemical profile of this compound, supporting its further development and application.

References

In-Depth Technical Guide: The Core Mechanism of Action of Sodium Bismuth Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Bismuth Tartrate, a complex of bismuth, sodium, and tartaric acid, has long been a subject of biomedical research, particularly for its therapeutic effects in gastrointestinal disorders. This technical guide provides a comprehensive examination of its multifaceted mechanism of action at the molecular and cellular levels. The core activities of this compound are centered on its potent antimicrobial properties, particularly against Helicobacter pylori, its cytoprotective effects on the gastric mucosa, and its anti-inflammatory activities. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows involved.

Antimicrobial Mechanism of Action

The primary therapeutic efficacy of this compound stems from its robust antimicrobial actions, most notably against the pathogenic bacterium Helicobacter pylori, a key etiological agent in peptic ulcers and gastritis.[1][2] The mechanism is multi-pronged, involving the disruption of bacterial structure and function through several key interactions.

Disruption of Bacterial Cell Wall and Membrane Integrity

Bismuth compounds physically disrupt the bacterial cell envelope.[1] Bismuth ions (Bi³⁺) interact with the bacterial cell wall and membrane, leading to structural disorganization and increased permeability.[1] This disruption is a critical first step in its bactericidal cascade.

-

Experimental Evidence: Transmission electron microscopy (TEM) studies on H. pylori exposed to bismuth salts reveal significant morphological changes, including cell swelling, distortion, and blebbing of the cellular membrane.[1]

Inhibition of Key Bacterial Enzymes

A crucial aspect of this compound's antimicrobial activity is its ability to inhibit essential bacterial enzymes. Bismuth ions have a high affinity for thiol groups (-SH) present in the cysteine residues of proteins.[3] This interaction leads to the inactivation of numerous enzymes critical for bacterial survival.

H. pylori survival in the acidic environment of the stomach is heavily dependent on the enzyme urease, which neutralizes gastric acid by producing ammonia (B1221849). Bismuth compounds are effective inhibitors of urease.[1] The inhibition can be both competitive and non-competitive, depending on the specific bismuth complex.

-

Signaling Pathway of Urease Inhibition:

Figure 1: Bismuth ion-mediated inhibition of H. pylori urease.

Beyond urease, bismuth ions have been shown to inhibit other vital bacterial enzymes, including:

-

Alcohol Dehydrogenase: This enzyme is involved in bacterial metabolism.

-

F1-ATPase: This enzyme is crucial for bacterial energy production.

Interference with Cellular Processes

Bismuth uptake by bacteria leads to the disruption of various intracellular processes. Studies have shown that bismuth can interfere with iron transport pathways, suggesting that it may exploit these mechanisms to enter the bacterial cell.[4] Once inside, it can disrupt metabolic pathways related to growth and RNA translation.

Cytoprotective Mechanism of Action

This compound exhibits significant cytoprotective effects on the gastric mucosa, which contributes to the healing of ulcers.

Formation of a Protective Barrier

In the acidic environment of the stomach, bismuth compounds precipitate and form a protective coating over the ulcer crater.[1] This physical barrier shields the ulcerated tissue from further damage by gastric acid and pepsin, creating a favorable environment for healing.

Stimulation of Mucosal Defense Mechanisms

This compound actively enhances the natural defense mechanisms of the gastric mucosa.

-

Increased Prostaglandin (B15479496) E2 (PGE2) Synthesis: Bismuth compounds stimulate the synthesis of PGE2 in the gastric mucosa. PGE2 is a crucial cytoprotective prostaglandin that increases mucus and bicarbonate secretion and improves mucosal blood flow.

-

Enhanced Mucus Secretion: By stimulating PGE2 production, this compound indirectly increases the thickness of the protective mucus layer.

-

Logical Relationship of Cytoprotection:

Figure 2: Cytoprotective mechanisms of this compound.

Anti-inflammatory Mechanism of Action

Chronic inflammation is a hallmark of H. pylori infection and peptic ulcer disease. This compound exerts anti-inflammatory effects, although the precise mechanisms are still under investigation. It is thought to be mediated through the inhibition of inflammatory cytokine production.[3]

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of bismuth compounds.

| Table 1: Antimicrobial Activity of Bismuth Compounds against H. pylori | |

| Bismuth Compound | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Bismuth Subsalicylate | 4 - 32 |

| Bismuth Potassium Citrate | 2 - 16 |

| Colloidal Bismuth Subcitrate | 1 - 8 |

| Table 2: Urease Inhibition by Bismuth Complexes | ||

| Bismuth Complex | Inhibition Type | Inhibition Constant (Ki) |

| Bi(EDTA) | Competitive | 1.74 ± 0.14 mM |

| Bi(Cys)₃ | Competitive | 1.84 ± 0.15 mM |

| Ranitidine Bismuth Citrate | Non-competitive | 1.17 ± 0.09 mM |

| Table 3: Bismuth Uptake by H. pylori | |

| Parameter | Value |

| Bismuth atoms per cell (after treatment) | ~1.0 x 10⁶ |

| Half-maximum uptake time | ~3 hours |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial susceptibility of H. pylori to bismuth compounds is typically determined using the agar (B569324) dilution method.

-

Experimental Workflow for MIC Determination:

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Urease Inhibition Assay

The inhibition of urease activity can be quantified using a colorimetric assay that measures the production of ammonia, often by the Berthelot (indophenol) method.

-

Enzyme and Inhibitor Preparation: A solution of purified urease (e.g., from Jack bean) is prepared in a suitable buffer (e.g., HEPES). Solutions of the bismuth compound at various concentrations are also prepared.

-

Reaction Mixture: The urease solution is pre-incubated with the bismuth compound for a specific time.

-

Substrate Addition: The enzymatic reaction is initiated by adding a solution of urea.

-

Ammonia Quantification: At timed intervals, aliquots of the reaction mixture are taken, and the reaction is stopped. The amount of ammonia produced is determined by adding phenol-hypochlorite reagent, which forms a colored indophenol (B113434) product.

-

Data Analysis: The absorbance of the indophenol is measured spectrophotometrically, and the rate of ammonia production is calculated. Inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.

Measurement of Prostaglandin E2 (PGE2) Synthesis

The effect of bismuth compounds on PGE2 synthesis in gastric mucosa can be assessed using ex vivo tissue preparations.

-

Tissue Collection: Gastric mucosal biopsies are obtained from experimental animals (e.g., rats) treated with the bismuth compound or a vehicle control.

-

Incubation: The biopsies are incubated in a suitable medium for a defined period to allow for the synthesis and release of PGE2.

-

PGE2 Extraction: The incubation medium is collected, and PGE2 is extracted using techniques such as solid-phase extraction.

-

Quantification: The concentration of PGE2 in the extracts is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

Conclusion

The mechanism of action of this compound is complex and multifaceted, involving direct antimicrobial effects, enhancement of mucosal defense, and potential anti-inflammatory activities. Its ability to disrupt the bacterial cell wall, inhibit crucial enzymes like urease, and form a protective barrier on the gastric mucosa underscores its therapeutic value in treating gastrointestinal disorders. The continued elucidation of its molecular targets and signaling pathways will be instrumental for the development of novel therapeutic strategies and for optimizing its clinical use. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. Definitive identification of cysteine and glutathione complexes of bismuth by mass spectrometry: assessing the biochemical fate of bismuth pharmaceutical agents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Rat gastric mucosal microcirculation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Microscopy of acid transport at the gastric surface in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Sodium Bismuth Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Bismuth Tartrate, a coordination complex of bismuth, sodium, and tartaric acid, has long been a compound of interest in biomedical research, particularly for its therapeutic applications against gastrointestinal ailments such as Helicobacter pylori infections.[1] A thorough understanding of its structural and chemical properties is paramount for its effective application and for the development of new bismuth-based therapeutics. Spectroscopic analysis provides a powerful suite of tools for the detailed characterization of this complex. This technical guide provides an in-depth overview of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy—for the analysis of this compound. It includes detailed experimental protocols, interpretation of spectral data, and a summary of quantitative findings to aid researchers in their studies of this important compound.

Introduction to this compound

This compound is a coordination complex with a variable molecular formula depending on the synthesis conditions, with proposed structures including C₄H₂BiNaO₆ (Molecular Weight: 378.02 g/mol ) and C₈H₈BiNaO₁₂.[1] Its therapeutic effects are attributed to the multifaceted mechanism of action of bismuth, which includes the disruption of bacterial enzymatic activity and the induction of oxidative stress in pathogens.[1] Spectroscopic techniques are indispensable for confirming the structure, purity, and coordination environment of the bismuth ion within the tartrate ligand framework.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and to understand the coordination of the bismuth ion to the tartrate ligand.

Data Interpretation: In a typical analysis, the NMR spectrum of the tartrate ligand is compared before and after complexation with Bi(III).[1] Changes in the chemical shifts of the tartrate's protons and carbons indicate the sites of coordination.[1] The coordination of bismuth to the carboxyl and hydroxyl oxygen atoms of the tartrate ligand alters the local electronic environment, leading to shifts in the corresponding ¹H and ¹³C signals.[1]

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Interpretation |

| ¹H | -CH(OH)- | Shifted from free tartrate | Protons adjacent to the hydroxyl groups involved in coordination with bismuth will show a change in chemical shift. |

| ¹³C | -COO⁻ | Significant shift | The carboxyl carbons are directly involved in coordination with the bismuth ion, causing a substantial shift.[1] |

| ¹³C | -CH(OH)- | Significant shift | The hydroxyl-bearing carbons are also involved in coordination, leading to a noticeable change in their chemical environment.[1] |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the this compound complex and for studying its fragmentation pattern to elucidate its structure.[1]

Data Interpretation: The mass spectrum will confirm the molecular weight of the primary species in the sample. Common fragmentation patterns for carboxylic acids like tartrate include decarboxylation (-CO₂) and dehydration (-H₂O), which can help in interpreting the fragmentation of the complex.[1]

Table 2: Expected Mass Spectrometry Data

| Parameter | Observation | Interpretation |

| Molecular Ion Peak | Corresponds to the molecular weight of the specific this compound species (e.g., 378.02 g/mol for C₄H₂BiNaO₆).[1] | Confirms the molecular formula of the complex. |

| Fragmentation Peaks | Peaks corresponding to the loss of CO₂ (44 Da) and H₂O (18 Da) from the molecular ion. | Indicates the presence of carboxyl and hydroxyl groups and provides evidence for the tartrate ligand structure. Fragmentation can help identify the core bismuth-ligand structure.[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Data Interpretation: The FTIR spectrum will show characteristic absorption bands for the hydroxyl (-OH), carboxyl (C=O), and C-O groups of the tartrate ligand, as well as a band corresponding to the Bi-O bond.

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Interpretation |

| 3600 - 3200 | O-H | Stretching | Indicates the presence of hydroxyl groups in the tartrate ligand and any water of hydration.[2] |

| 1650 - 1550 | C=O (carboxylate) | Asymmetric Stretch | Confirms the presence of the deprotonated carboxyl groups coordinated to the metal ion. |

| 1450 - 1350 | C=O (carboxylate) | Symmetric Stretch | Further confirmation of the carboxylate group. |

| 1200 - 1000 | C-O | Stretching | Relates to the C-O bonds of the alcohol and carboxylic acid functionalities. |

| Below 600 | Bi-O | Stretching | Confirms the coordination of the bismuth ion to the oxygen atoms of the tartrate ligand.[3] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex.

Data Interpretation: Bismuth complexes typically exhibit strong absorption in the UV region of the electromagnetic spectrum. The position and intensity of the absorption bands can be influenced by the coordination environment of the bismuth ion.

Table 4: Representative UV-Vis Absorption Data

| Wavelength Range (nm) | Transition Type | Interpretation |

| 200 - 400 | Ligand-to-Metal Charge Transfer (LMCT) | Absorption in this region is characteristic of charge transfer from the oxygen atoms of the tartrate ligand to the bismuth(III) center. The exact λmax can provide insights into the coordination geometry. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire a ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or water.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 100-1000).

-

Perform fragmentation analysis (MS/MS) on the molecular ion peak to obtain structural information.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

FTIR Spectroscopy

-

Sample Preparation: Prepare a solid sample by grinding a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or a buffer solution) of known concentration.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Processing: The software will display the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).

Visualization of Experimental Workflow and Mechanism of Action

General Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Proposed Mechanism of Action of Bismuth Compounds against H. pylori

Bismuth compounds exert their anti-H. pylori effects through multiple pathways, leading to bacterial cell death. This includes the inhibition of key enzymes, disruption of the cell wall, and interference with essential cellular processes.

Caption: Proposed multi-target mechanism of action of bismuth compounds against H. pylori.

Conclusion

The spectroscopic analysis of this compound using a combination of NMR, Mass Spectrometry, FTIR, and UV-Vis spectroscopy provides a comprehensive characterization of its structure and chemical properties. This guide offers a foundational framework for researchers and professionals in drug development to effectively utilize these techniques. The detailed protocols and interpretation guidelines presented herein are intended to facilitate further research into the therapeutic potential of this and other bismuth-containing compounds. A thorough understanding of the physicochemical properties of this compound is a critical step in optimizing its clinical efficacy and in the rational design of new metallodrugs.

References

A Technical Guide to the Thermal Decomposition of Sodium Bismuth Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of sodium bismuth tartrate. While specific literature on the detailed thermal analysis of this compound is limited, this document synthesizes information from analogous bismuth tartrate compounds to present a probable decomposition pathway. This guide includes detailed experimental protocols for key analytical techniques and presents a generalized summary of expected thermal events. The information is intended to support researchers, scientists, and drug development professionals in understanding the thermal stability and decomposition characteristics of this coordination complex.

Introduction

This compound is a coordination complex with historical and ongoing interest in the pharmaceutical field, particularly for its applications in treating gastrointestinal disorders.[1] Understanding its thermal stability is crucial for drug formulation, manufacturing, and storage, as well as for the synthesis of bismuth-based materials. Thermal decomposition studies provide critical data on the temperature ranges of stability, the nature of decomposition products, and the kinetics of the degradation process.

This guide will explore the expected thermal behavior of this compound by drawing parallels with closely related bismuth tartrate compounds that have been studied more extensively. The primary analytical techniques covered include thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), supplemented by X-ray diffraction (XRD) and infrared (IR) spectroscopy for the characterization of intermediates and final products.

The Thermal Decomposition Pathway of Bismuth Tartrates

The thermal decomposition of metal tartrates is a multi-stage process that is influenced by the metal cation and the presence of hydrates or other coordinated ligands. For bismuth tartrates, the decomposition generally proceeds through the following stages:

-

Dehydration: If the complex is hydrated, the initial weight loss observed in thermogravimetric analysis corresponds to the removal of water molecules. This is typically an endothermic process.

-

Decomposition of the Tartrate Ligand: Following dehydration, the tartrate anion decomposes. This is a complex process that can involve the formation of various gaseous products, including water, carbon dioxide, and carbon monoxide.[2] This stage is often associated with significant weight loss and can exhibit both endothermic and exothermic events in DTA/DSC analysis.

-

Formation of Intermediates: The decomposition of the tartrate ligand may lead to the formation of intermediate solid species. For some metal tartrates, the formation of metal carbonates or oxocarbonates is observed.[2] In the case of bismuth tartrates, bismuth oxocarbonate ((BiO)₂CO₃) has been identified as a common intermediate.[2]

-

Formation of the Final Metal Oxide: At higher temperatures, the intermediate species decompose to yield the final, stable metal oxide. For bismuth, this is typically bismuth(III) oxide (Bi₂O₃).[2] The specific polymorphic form of Bi₂O₃ (e.g., α-Bi₂O₃, β-Bi₂O₃) can depend on the decomposition conditions.[2]

Due to the lack of specific quantitative data for this compound, the following table summarizes the thermal decomposition stages of a related compound, bismuth tartrate monohydrate (BiC₄H₃O₆·H₂O), to provide an illustrative example of the expected thermal events.

Table 1: Thermal Decomposition Stages of Bismuth Tartrate Monohydrate (BiC₄H₃O₆·H₂O) [2]

| Stage | Temperature Range (°C) | Mass Loss (%) | Thermal Event (DTA/DSC) | Description |

| 1 | Up to ~150 | ~4.8 | Endothermic | Dehydration (loss of one water molecule) |

| 2 | ~240 - 280 | Significant | Exothermic | Decomposition of the tartrate ligand, release of H₂O and CO₂. |

| 3 | > 280 | Gradual | - | Formation of intermediate bismuth oxocarbonate and subsequent decomposition to β-Bi₂O₃. |

| 4 | Higher Temperatures | - | Phase Transition | Potential phase transition from β-Bi₂O₃ to α-Bi₂O₃.[2] |

Note: This data is for BiC₄H₃O₆·H₂O and should be considered as a general guide for the thermal behavior of this compound.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques should be employed.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon) to study the intrinsic decomposition, or under an oxidizing atmosphere (e.g., air) to investigate oxidative decomposition. A constant flow rate (e.g., 20-50 mL/min) should be maintained.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and the DTA/DSC curve (temperature difference or heat flow vs. temperature) are recorded. The onset and peak temperatures of decomposition events are determined, and the percentage mass loss for each stage is calculated from the TGA curve.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the initial material, any solid intermediates formed at different decomposition stages, and the final decomposition product.

Methodology:

-

Sample Preparation:

-

The initial this compound is analyzed as a powder.

-

To identify intermediates, the TGA/DTA/DSC experiment is stopped at specific temperatures corresponding to the end of a decomposition stage. The sample is then cooled and collected for XRD analysis.

-

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°).

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.

Infrared (IR) Spectroscopy

Objective: To monitor changes in the chemical bonding during the decomposition process, particularly the disappearance of tartrate-related vibrational bands and the appearance of bands corresponding to intermediates and the final oxide.

Methodology:

-

Sample Preparation: Samples are prepared as for XRD analysis (initial material and residues from interrupted TGA experiments). The samples are typically mixed with KBr and pressed into a pellet or analyzed using an attenuated total reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Collection: Spectra are recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups present in the samples at different stages of decomposition.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal decomposition analysis.

Generalized Decomposition Pathway

Based on the behavior of analogous bismuth tartrates, the following logical pathway for the thermal decomposition of this compound can be proposed.

Caption: Generalized thermal decomposition pathway for this compound.

Conclusion

References

Sodium Bismuth Tartrate (CAS 31586-77-3): A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on Sodium Bismuth Tartrate for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound (CAS 31586-77-3), a compound with significant applications in the pharmaceutical industry, particularly in the treatment of gastrointestinal disorders. This document consolidates key physicochemical data, detailed experimental protocols, and an exploration of its mechanisms of action, with a focus on its activity against Helicobacter pylori.

Physicochemical Properties

This compound is a coordination complex of bismuth, sodium, and tartaric acid. It typically presents as a white to off-white, odorless, and tasteless crystalline powder.[1] Its solubility in water makes it suitable for various medicinal applications, while it is insoluble in alcohol and other organic solvents.[1] The stability of this compound is influenced by pH and temperature, a critical consideration for its formulation and storage.[2]

There is some variability in the reported molecular formula and weight, which is likely due to the formation of different complex salts. The bismuth content, a key parameter for its therapeutic use, generally ranges from 35% to 75%, with commercial preparations typically containing 70-74% bismuth.[1]

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31586-77-3 | [3] |

| Synonyms | Bismuth Sodium Tartrate, Sodium Bismuthyl Tartrate, Natrol, Tartrol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water (approx. 1 part in 3 parts water), insoluble in organic solvents | [1] |

| Bismuth Content | Typically 35.0-42.0% in pharmaceutical grades | [4] |

| Stability | Influenced by pH and temperature | [2] |

| Lowest Published Lethal Dose (LDLo), Subcutaneous (Human) | 12 mg/kg | [5] |

| Lowest Published Lethal Dose (LDLo), Intramuscular (Rabbit) | 80 mg/kg | [5] |

Synthesis and Preparation

The synthesis of this compound is primarily achieved through conventional precipitation methods. The process generally involves the reaction of a soluble bismuth salt with a tartrate source under controlled pH and temperature conditions.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol is a composite method based on principles described in the literature.[3][6][7]

Materials:

-

Bismuth (III) Subnitrate

-

Nitric Acid

-

Potassium Sodium Tartrate (Rochelle Salt)

-

Sodium Bicarbonate

-

Sodium Hydroxide (B78521)

-

Ethanol (B145695) (95%)

-

Distilled Water

-

pH meter

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Preparation of Bismuth Nitrate (B79036) Solution: In a well-ventilated fume hood, cautiously dissolve Bismuth (III) Subnitrate in a minimal amount of nitric acid diluted with an equal volume of distilled water. Stir until the bismuth salt is completely dissolved.

-

Formation of Bismuth Tartrate Complex: In a separate beaker, prepare an aqueous solution of Potassium Sodium Tartrate. Slowly add this solution to the bismuth nitrate solution with continuous stirring.

-

Precipitation: Prepare an aqueous solution of Sodium Bicarbonate. Gradually add this solution to the reaction mixture to neutralize the acid and precipitate the bismuth tartrate complex. This step should be performed slowly to control the effervescence from the release of carbon dioxide. Heat the mixture gently to fully expel the dissolved CO2.[6]

-

Isolation and Washing of the Precipitate: Allow the precipitate to settle, then collect it by filtration. Wash the precipitate thoroughly with distilled water until the filtrate is free of nitrates.

-

Formation of this compound: Suspend the washed precipitate in distilled water. While stirring, slowly add a concentrated solution of sodium hydroxide until the precipitate dissolves, forming a clear solution of this compound. The pH should be carefully monitored and adjusted.

-

Purification by Precipitation: Add 95% ethanol to the solution with stirring to precipitate the this compound.

-

Final Product Collection and Drying: Collect the purified precipitate by filtration, wash with a small amount of 95% ethanol, and dry at room temperature or under vacuum.

Experimental Workflow: Synthesis of this compound

Mechanism of Action against Helicobacter pylori

This compound is a key component in eradication therapies for Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. Its efficacy stems from a multi-faceted mechanism of action that targets several key bacterial processes.[1][8]

Enzyme Inhibition: The Case of Urease

A crucial survival factor for H. pylori in the acidic environment of the stomach is the enzyme urease, which neutralizes gastric acid by producing ammonia (B1221849). Bismuth compounds, including this compound, are potent inhibitors of urease.[9] The mechanism of inhibition involves the binding of bismuth ions to cysteine residues within the active site of the enzyme, leading to its inactivation.[9][10] This can occur through both competitive and non-competitive inhibition pathways.[9][10]

Signaling Pathway: Inhibition of H. pylori Urease by Bismuth

Induction of Oxidative Stress

Bismuth compounds can induce oxidative stress within H. pylori, although the precise signaling pathways are still under investigation. This is thought to occur through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Logical Relationship: Bismuth-Induced Oxidative Stress in H. pylori

Other Mechanisms of Action

In addition to enzyme inhibition and oxidative stress, this compound exhibits other antimicrobial activities against H. pylori:

-

Inhibition of ATP Synthesis: Bismuth compounds can disrupt the bacterial electron transport chain, leading to a depletion of ATP, the cell's primary energy currency.[8][11]

-

Disruption of Cell Wall Synthesis and Membrane Function: Bismuth can form complexes within the bacterial cell wall and periplasmic space, compromising their structural integrity.[8][11]

-

Inhibition of Bacterial Adherence: The compound can prevent H. pylori from attaching to the gastric mucosa, a critical step in colonization and infection.[8][11]

Experimental Protocols for Biological Activity Assessment

Experimental Protocol: Urease Inhibition Assay

This protocol provides a general method for assessing the urease inhibitory activity of this compound.

Materials:

-

Jack bean urease or purified H. pylori urease

-

Urea solution (e.g., 100 mM in phosphate (B84403) buffer)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound solutions of varying concentrations

-

Nessler's reagent or a phenol-hypochlorite reagent (for ammonia quantification)

-

Spectrophotometer

-

96-well microplate

Procedure:

-

Preparation of Reagents: Prepare all solutions in phosphate buffer.

-

Assay Setup: In a 96-well microplate, add a defined volume of the urease enzyme solution to each well.

-

Inhibitor Addition: Add varying concentrations of this compound solution to the test wells. For the control wells, add an equivalent volume of buffer.

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the urea solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 15-30 minutes).

-

Quantification of Ammonia: Stop the reaction and quantify the amount of ammonia produced using a suitable colorimetric method (e.g., Nessler's reagent).

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of urease inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.

Conclusion

This compound is a multifaceted compound with a well-established role in the treatment of H. pylori infections. Its complex mechanism of action, targeting multiple essential bacterial pathways, makes it a valuable therapeutic agent, particularly in an era of increasing antibiotic resistance. This technical guide provides foundational information for researchers and drug development professionals working with this compound, from its basic properties and synthesis to its biological activities and methods for their assessment. Further research into the specific molecular interactions and signaling pathways affected by this compound will continue to enhance its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 31586-77-3: Bismuth sodium tartrate | CymitQuimica [cymitquimica.com]

- 3. This compound|CAS 31586-77-3|Research Compound [benchchem.com]

- 4. ocb-pharmaceutical.com [ocb-pharmaceutical.com]

- 5. The actions of bismuth in the treatment of Helicobacter pylori infections: an update - Metallomics (RSC Publishing) [pubs.rsc.org]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. US1663201A - Process for making bismuth tartrates and product produced thereby - Google Patents [patents.google.com]

- 8. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sodium Bismuth Tartrate: Application Notes and Protocols for Antimicrobial Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sodium Bismuth Tartrate (SBT) as a potent antimicrobial agent. This document details its mechanism of action, summarizes available quantitative antimicrobial data, and provides detailed protocols for in vitro efficacy testing.

Introduction

This compound is a salt of bismuth, a heavy metal with a long history of medicinal use. Bismuth compounds are known for their antimicrobial properties against a range of pathogenic microorganisms. SBT offers a multifaceted approach to combating microbial growth, making it a compound of interest for the development of new antimicrobial therapies and as an adjunct to existing antibiotic regimens.

Mechanism of Action

The antimicrobial activity of bismuth compounds, including this compound, is attributed to a multi-targeted mechanism that hinders the development of microbial resistance. The primary mechanisms include:

-

Interaction with Thiol-Containing Proteins: Bismuth ions have a high affinity for sulfur-containing functional groups (thiols) present in microbial proteins and enzymes.[1] This binding disrupts the structure and function of essential proteins, leading to the inhibition of critical cellular processes and ultimately, cell death.[1]

-

Disruption of Cell Wall Integrity: Bismuth compounds can interfere with the synthesis and integrity of the bacterial cell wall. This can lead to increased permeability and lysis of the microbial cell.

-

Precipitation of Intracellular Components: Bismuth tartrate can cause the precipitation of components within the microbial cell, further contributing to its antimicrobial effect.[1]

-

Interference with Iron Homeostasis: Bismuth can disrupt the uptake and utilization of iron, an essential nutrient for microbial growth and virulence. This is a key mechanism against pathogens like Pseudomonas aeruginosa.

-

Inhibition of the Electron Transport Chain: By targeting iron-sulfur cluster-containing enzymes, bismuth can inhibit the electron transport chain, leading to a dissipation of the proton motive force and impaired energy production.